6,9-Dibromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
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Overview
Description
6,9-Dibromo-6,7,8,9-tetrahydrobenzo7annulen-5-one is a chemical compound characterized by the presence of two bromine atoms and a tetrahydrobenzoannulene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dibromo-6,7,8,9-tetrahydrobenzo7annulen-5-one typically involves the bromination of 6,7,8,9-tetrahydrobenzo7annulen-5-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6,9-Dibromo-6,7,8,9-tetrahydrobenzo7annulen-5-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the parent hydrocarbon.
Oxidation Reactions: Oxidation can introduce additional functional groups or modify the existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atoms.
Reduction: The parent hydrocarbon, 6,7,8,9-tetrahydrobenzoannulen-5-one.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
6,9-Dibromo-6,7,8,9-tetrahydrobenzo7annulen-5-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,9-Dibromo-6,7,8,9-tetrahydrobenzo7annulen-5-one involves its interaction with molecular targets through its bromine atoms and the tetrahydrobenzoannulene core. The bromine atoms can participate in halogen bonding, while the core structure can interact with various biological molecules. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol
- 7-Amino-1,4-dibromo-5,7,8,9-tetrahydrobenzocyclohepten-6-one
Uniqueness
6,9-Dibromo-6,7,8,9-tetrahydrobenzo7annulen-5-one is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
25040-10-2 |
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Molecular Formula |
C11H10Br2O |
Molecular Weight |
318.00 g/mol |
IUPAC Name |
6,9-dibromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C11H10Br2O/c12-9-5-6-10(13)11(14)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2 |
InChI Key |
QYHWAMRKLJNNLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C2=CC=CC=C2C1Br)Br |
Origin of Product |
United States |
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